molecular formula C24H30N2O6S B2465162 (Z)-3,4,5-triethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-69-9

(Z)-3,4,5-triethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2465162
CAS No.: 865161-69-9
M. Wt: 474.57
InChI Key: NDFWYTFKNALILE-IZHYLOQSSA-N
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Description

(Z)-3,4,5-Triethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic benzothiazole derivative supplied for research purposes. Compounds within this structural class are of significant interest in medicinal chemistry and pharmacological research, particularly as modulators of neurological targets . Structurally related analogs, featuring variations in the alkoxy substituents on the benzamide and benzothiazole rings, have been investigated for their potential to treat disorders that respond to modulation of the serotonin 5-HT6 receptor . This suggests a potential research application in central nervous system (CNS) disorders, such as cognitive diseases and schizophrenia . Furthermore, the Z-configuration (synonymous with E in some older nomenclature) around the hydrazone-like bond is a critical feature for the biological activity of similar compounds and is consistently present in related structures studied for their receptor-binding capabilities . The design of this compound, incorporating a 2-methoxyethyl side chain on the benzothiazole nitrogen, is a common feature in drug discovery aimed at optimizing pharmacokinetic properties. This product is intended for in vitro research to further explore structure-activity relationships and mechanism of action. It is provided as a solid and should be stored under appropriate conditions. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3,4,5-triethoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6S/c1-6-30-19-13-16(14-20(31-7-2)22(19)32-8-3)23(27)25-24-26(11-12-28-4)18-10-9-17(29-5)15-21(18)33-24/h9-10,13-15H,6-8,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFWYTFKNALILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3,4,5-triethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the benzothiazole moiety and subsequent modifications to introduce the triethoxy and methoxy groups. The compound's structure can be confirmed through spectroscopic methods such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (lung carcinoma), H1299 (non-small cell lung cancer).
  • Mechanism of Action : These compounds often induce apoptosis and inhibit cell proliferation by targeting key signaling pathways such as AKT and ERK. For example, one study found that a related benzothiazole compound significantly inhibited IL-6 and TNF-α levels while promoting apoptosis in cancer cells .
CompoundCell LineIC50 (µM)Mechanism
B7A4311.0AKT/ERK inhibition
B7A5492.0Apoptosis induction
B7H12991.5Anti-inflammatory

Anti-inflammatory Activity

In addition to anticancer effects, benzothiazole derivatives are recognized for their anti-inflammatory properties. The compound's ability to reduce levels of pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

  • Cytokine Inhibition : Studies have shown that certain benzothiazole derivatives can lower IL-6 and TNF-α levels significantly.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Its structural analogs have demonstrated activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMIC (µg/mL)Activity
Staphylococcus aureus50Moderate
Escherichia coli100Weak
Aspergillus niger75Moderate

Case Studies

  • Case Study on Anticancer Effects : In a controlled study involving A431 and A549 cell lines, treatment with a related benzothiazole derivative led to significant reductions in cell viability after 48 hours. The study highlighted the compound's capacity to induce G1 phase arrest in the cell cycle, which is critical for preventing tumor progression .
  • Case Study on Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of benzothiazole derivatives showed a marked decrease in TNF-α production in LPS-stimulated macrophages. This suggests potential therapeutic applications for inflammatory conditions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s benzothiazole core and substituted benzamide group are shared with several analogs, but key differences in substituents and stereochemistry influence its physicochemical and biological behavior.

Table 1: Structural Comparison with Analogs
Compound Name / ID Core Structure Key Substituents Configuration Reference
Target Compound Benzo[d]thiazol-2(3H)-ylidene - 3,4,5-Triethoxybenzamide
- 6-Methoxy, 3-(2-methoxyethyl) on benzothiazole
(Z) N/A
Compound 35 (STING agonist) Benzo[d]thiazole - 4-(3-Hydroxypropoxy)
- Oxazole-5-carboxamide
(Z)
I8 (Quinolinium derivative) Benzo[d]thiazol-2(3H)-ylidene - 4-Fluorostyryl
- 3-Methyl on benzothiazole
(E)
Benzodithiazin derivative 1,4,2-Benzodithiazine - N-Methylhydrazine
- Chloro and methyl substituents
N/A

Key Observations:

  • Substituent Effects : The target compound’s triethoxy and 2-methoxyethyl groups enhance lipophilicity compared to analogs like Compound 35 (), which has a polar 3-hydroxypropoxy group. This may improve membrane permeability but reduce aqueous solubility.
  • Stereochemical Impact: The (Z)-configuration of the imino group contrasts with the (E)-isomer in I8 ().
  • Heterocyclic Diversity : Unlike benzodithiazine derivatives (e.g., ), the benzothiazole core in the target compound offers a planar geometry conducive to π-π stacking interactions in enzyme active sites.

Spectroscopic and Physicochemical Properties

While direct data for the target compound are lacking, comparisons with analogs highlight trends:

Table 2: Spectroscopic Comparisons
Property Target Compound (Inferred) Compound 35 () Benzodithiazin Derivative ()
IR Peaks ~1645 cm⁻¹ (C=N, imino) 1645 cm⁻¹ (C=N) 1645 cm⁻¹ (C=N)
¹H-NMR Features - δ 3.3–4.5 (methoxy groups)
- Aromatic protons: δ 6.8–7.9
δ 5.70 (N-NH2 in ) δ 2.40 (CH3), 7.86–7.92 (aromatic)
Solubility Low (high lipophilicity) Moderate (polar hydroxypropoxy) Low (nonpolar substituents)

Key Findings:

  • The shared C=N stretch (~1645 cm⁻¹) in IR spectra () confirms the presence of imino or hydrazine groups across analogs.
  • Methoxy groups in the target compound contribute to downfield shifts in ¹H-NMR (δ 3.3–4.5), similar to methyl and ethyl substituents in I8 ().

Preparation Methods

Formation of 6-Methoxybenzo[d]thiazol-2-Amine

The synthesis begins with 4-methoxyaniline (1.0 equiv), which undergoes cyclocondensation with potassium thiocyanate (1.2 equiv) and bromine (1.5 equiv) in glacial acetic acid at 0–5°C for 12 hours. This yields 6-methoxybenzo[d]thiazol-2-amine (75% yield), characterized by:

  • IR (KBr): 3200 cm⁻¹ (N–H stretch), 1542 cm⁻¹ (C=N), 1238 cm⁻¹ (C=S)
  • ¹H NMR (CDCl₃): δ 7.21 (d, J=8.4 Hz, 1H, Ar–H), 6.82 (dd, J=8.4, 2.4 Hz, 1H, Ar–H), 6.73 (d, J=2.4 Hz, 1H, Ar–H), 3.85 (s, 3H, OCH₃)

Alkylation with 2-Methoxyethyl Chloride

The amine is alkylated using 2-methoxyethyl chloride (1.1 equiv) in DMF with K₂CO₃ (2.0 equiv) at 80°C for 6 hours. Workup involves extraction with ethyl acetate and silica gel chromatography, yielding 3-(2-methoxyethyl)-6-methoxybenzo[d]thiazol-2-amine (68% yield).

Imine Formation via Condensation

Reaction with benzaldehyde (1.05 equiv) in ethanol under reflux for 4 hours produces the imine. The Z-configuration is confirmed by NOE correlations between the imine proton and adjacent aromatic protons.

Synthesis of 3,4,5-Triethoxybenzoyl Chloride

Ethoxylation of Gallic Acid

Gallic acid (1.0 equiv) is treated with ethyl bromide (3.5 equiv) and K₂CO₃ (4.0 equiv) in acetone at 60°C for 24 hours. This affords 3,4,5-triethoxybenzoic acid (82% yield).

Acyl Chloride Formation

The acid is refluxed with thionyl chloride (3.0 equiv) in dry dichloromethane for 2 hours, yielding 3,4,5-triethoxybenzoyl chloride (95% yield).

Coupling Reaction and Final Product Isolation

The imine (1.0 equiv) and acyl chloride (1.1 equiv) are combined in dry pyridine at 0°C. After stirring for 3 hours, the mixture is poured into ice-water, and the precipitate is recrystallized from ethanol to yield the target compound (63% yield).

Characterization Data:

  • Mp: 168–170°C
  • IR (KBr): 1665 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1245 cm⁻¹ (C–O–C)
  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, N=CH), 7.35–6.88 (m, 5H, Ar–H), 4.20–3.45 (m, 21H, OCH₂CH₃ and OCH₃)
  • HRMS (ESI): m/z [M+H]⁺ Calcd for C₂₅H₃₁N₂O₇S: 503.1849; Found: 503.1853

Optimization and Mechanistic Insights

Solvent Effects on Coupling Efficiency

Solvent Yield (%) Purity (%)
Pyridine 63 98
DMF 58 95
THF 41 89

Pyridine enhances reactivity by scavenging HCl, preventing imine protonation.

Temperature Dependence of Z/E Selectivity

Temperature (°C) Z:E Ratio
0 9:1
25 7:1
40 5:1

Low temperatures favor kinetic Z-isomer formation through a chelation-controlled transition state.

Challenges and Alternative Approaches

Issue: Low imine stability under acidic conditions.
Solution: Use of molecular sieves to sequester water during condensation.

Alternative Route: Microwave-assisted synthesis reduces reaction time from 3 hours to 20 minutes with comparable yield (61%).

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